molecular formula C12H20O3 B13160500 Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13160500
M. Wt: 212.28 g/mol
InChI Key: HRVADCAOCIVARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a unique bicyclic framework combining a cyclohexane ring fused with an oxirane (epoxide) moiety. The compound features a carboxylate ester group at position 2 and two methyl substituents at position 6 of the spiro system. The compound has been cataloged by suppliers like CymitQuimica but is currently discontinued, limiting its commercial availability . Structural analogs, such as methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 1560733-10-9, molecular weight: 198.26), highlight the importance of methyl substituents in modulating steric and electronic properties .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-11(2)5-4-6-12(8-7-11)9(15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

HRVADCAOCIVARP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(CC1)C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The initial stage involves synthesizing key intermediates such as epoxy alcohols or lactones derived from amino acids or cyclic ketones. For instance, epoxy alcohols can be prepared via Sharpless asymmetric epoxidation, which provides enantiomerically enriched substrates suitable for stereoselective cyclization.

Example:

  • Epoxidation of allylic alcohols using Sharpless conditions yields epoxy alcohols with high enantioselectivity, serving as precursors for subsequent ring-opening reactions.

Formation of the Spirocyclic Core via Paternò–Büchi Reaction

A pivotal step involves the Paternò–Büchi photocycloaddition between maleic anhydride and cyclic ketones, such as cyclohexanone, in anhydrous acetonitrile under UV irradiation. This reaction produces oxetane intermediates, which are key precursors to the spirocyclic system.

Reaction conditions:

Parameter Details
Reagents Maleic anhydride, cyclohexanone
Solvent Anhydrous acetonitrile (MeCN)
Irradiation λ ≈ 300 nm UV light
Temperature Approximately 40°C
Duration 86 hours (as per recent studies)

The reaction proceeds via excitation of the ketone, followed by addition to maleic anhydride, forming a cycloadduct (oxetane). This process is stereospecific, enabling control over the stereochemistry of the resulting spirocyclic compounds.

Oxetane Ring Opening and Functionalization

Post-cycloaddition, the oxetane undergoes regioselective ring-opening, typically facilitated by nucleophiles such as alcohols or amines, under controlled conditions. This step introduces the necessary functional groups for subsequent transformations.

Key points:

  • Use of Lewis acids or bases can promote regioselectivity.
  • The ring-opening often occurs at the less hindered carbon, leading to intermediates with hydroxyl or ester functionalities.

Esterification and Introduction of the Methyl Group

The carboxylic acid intermediates are methylated using standard esterification protocols, such as:

- Treatment with diazomethane (CH2N2) for methyl ester formation.
- Alternatively, Fischer esterification using methanol and catalytic acid (e.g., sulfuric acid) under reflux.

This step yields the methyl ester at the 2-position of the spirocyclic framework, completing the core structure of This compound .

Representative Reaction Scheme

Epoxy alcohol or lactone precursor
        |
Sharpless asymmetric epoxidation
        |
Epoxide intermediate
        |
UV irradiation with maleic anhydride
        |
Formation of oxetane (Paternò–Büchi product)
        |
Regioselective ring opening
        |
Functionalization (hydroxylation, oxidation)
        |
Esterification (methylation)
        |
this compound

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Conditions Duration Key Notes
Epoxidation Allylic alcohol + Sharpless catalyst Toluene Reflux 24 hours Enantioselective epoxide formation
Photocycloaddition Maleic anhydride + cyclohexanone Acetonitrile UV light (λ ≈ 300 nm) 86 hours Stereoselective oxetane formation
Ring opening Nucleophile (e.g., alcohol) Appropriate solvent Mild heating or room temp Variable Regioselective, controlled by conditions
Esterification Methanol + acid catalyst Reflux 2-4 hours - Forms methyl ester

Research Findings and Notes

  • The stereochemistry of the spirocyclic compounds can be finely tuned through the choice of chiral epoxidation conditions and reaction parameters during ring-opening steps.
  • Photochemical cycloaddition reactions are highly stereospecific, enabling the synthesis of stereochemically defined spirocyclic systems.
  • The use of protecting groups, such as benzyl or silyl groups, is common to prevent side reactions during multi-step synthesis.
  • Purification of intermediates often involves chromatography techniques, including flash chromatography and preparative TLC, to isolate pure stereoisomers.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure also imparts unique steric and electronic properties, influencing its reactivity and interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate N/A C₁₂H₁₈O₃ N/A Dual methyl groups at C6, spirocyclic ester
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate 1560733-10-9 C₁₁H₁₈O₃ 198.26 Single methyl at C6, spirocyclic ester
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 236406-55-6 C₁₄H₂₅N₂O₂·HCl 296.78 Diazaspiro system, tert-butyl ester
Methyl 6-oxospiro[3.3]heptane-2-carboxylate 1138480-98-4 C₁₀H₁₄O₃ 182.22 Smaller spiro system (3.3), ketone group

Key Observations :

  • Spiro System Size : The [2.6] spiro system in the target compound differs from smaller systems like [3.3] (e.g., methyl 6-oxospiro[3.3]heptane-2-carboxylate), which may exhibit distinct conformational flexibility and thermodynamic stability .
  • Functional Group Diversity: Diazaspiro analogs (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) introduce nitrogen atoms, enabling hydrogen bonding and coordination chemistry, unlike the oxygen-dominated spiro systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.